An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)aniline (CAS: 180605-36-1)
An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)aniline (CAS: 180605-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(4-Methyl-1-piperazinyl)aniline, identified by the CAS number 180605-36-1, is a versatile chemical compound with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its structure, featuring both an aniline and a methylpiperazine moiety, makes it a valuable intermediate and building block for the synthesis of more complex molecules. The presence of the piperazine ring is known to enhance biological activity, improve bioavailability, and increase receptor binding affinity, making this compound a point of interest for drug discovery and development.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
The fundamental physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 180605-36-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇N₃ | [1][2][4] |
| Molecular Weight | 191.28 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 103 - 107 °C | [1][2] |
| Boiling Point | 321.2 ± 37.0 °C (Predicted) | [5] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.91 ± 0.40 (Predicted) | [5] |
| Purity | ≥ 98% (GC) | [1][2] |
| Topological Polar Surface Area | 32.5 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Synonyms | 1-(2-Aminophenyl)-4-methylpiperazine, 2-(4-Methyl-piperazin-1-yl)-phenylamine | [1][5] |
Spectroscopic Analysis
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-(4-Methyl-1-piperazinyl)aniline was not found, a general synthetic pathway can be inferred from standard organic chemistry principles and literature on related piperazine derivatives.[8] The process typically involves the reaction of a substituted aniline precursor with a piperazine-forming reagent.
General Experimental Protocol:
A common approach for synthesizing N-arylpiperazines involves the nucleophilic substitution of an activated aryl halide or a Buchwald-Hartwig amination. A plausible synthesis for this specific compound could start from 1-fluoro-2-nitrobenzene and N-methylpiperazine, followed by the reduction of the nitro group.
-
N-Arylation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), 1-fluoro-2-nitrobenzene (1.0 eq) is dissolved in a suitable aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). To this solution, N-methylpiperazine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are added. The mixture is heated, typically between 80-120 °C, and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude nitro-intermediate, 1-methyl-4-(2-nitrophenyl)piperazine.
-
Nitro Group Reduction: The crude intermediate is dissolved in a solvent such as ethanol or methanol. A reducing agent is then added. Common methods include catalytic hydrogenation (using H₂ gas with a catalyst like Palladium on carbon, Pd/C) or chemical reduction (using iron powder in acetic acid or tin(II) chloride in hydrochloric acid).[8] The reaction is monitored by TLC.
-
Final Purification: Upon completion, the reaction mixture is filtered to remove the catalyst or inorganic salts. The solvent is evaporated, and the residue is purified, typically by column chromatography on silica gel, to yield 2-(4-Methyl-1-piperazinyl)aniline as a pure solid.
Applications in Research and Drug Development
This compound is a key building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its structure is a scaffold for developing agents targeting neurological disorders, as well as for creating novel anti-cancer and anti-viral medications.[1][2]
-
Drug Discovery: The methylpiperazinyl-aniline core is a common motif in medicinal chemistry. It is incorporated into potential drug candidates to modulate their physicochemical properties and biological activity. For instance, piperazine-containing compounds have been investigated as potent and selective inhibitors of the mTOR (Mammalian Target of Rapamycin) kinase, a key regulator of cell growth and proliferation implicated in cancer.[9]
-
Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to the efficacy of certain pesticides and herbicides.[1][2]
-
Specialty Chemicals: Beyond life sciences, it finds use in the production of dyes, pigments, coatings, and adhesives, where its chemical stability and reactivity offer advantages.[1][2]
Biological Activity and Signaling Pathways
While the specific biological activity of 2-(4-Methyl-1-piperazinyl)aniline itself is not extensively documented in the provided results, the broader class of piperazine derivatives exhibits significant pharmacological properties, including antimicrobial and antifungal activities.[8]
A key example of a signaling pathway targeted by complex molecules containing a piperazine moiety is the mTOR pathway . mTOR is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[9] Inhibitors of mTOR are of high interest as anti-cancer therapeutics. A drug molecule incorporating the 2-(4-Methyl-1-piperazinyl)aniline scaffold could be designed to bind to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its function and blocking downstream signaling.
Safety, Handling, and Storage
Proper handling of 2-(4-Methyl-1-piperazinyl)aniline is critical due to its hazardous nature.
Hazard Classification
| Hazard Class | GHS Code | Description | Reference(s) |
| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage | [10] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | [10] |
| Acute Toxicity, Dermal, Category 4 | H312 | Harmful in contact with skin | [10] |
| Acute Toxicity, Inhalation, Category 4 | H332 | Harmful if inhaled | [10] |
| Serious Eye Damage/Eye Irritation, Category 1 | H318 | Causes serious eye damage | [10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[10][11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]
-
Respiratory Protection: If ventilation is inadequate, use a respirator that follows OSHA regulations or European Standards.[10]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[10][11] Wash hands thoroughly before breaks and after handling.[10] Remove and wash contaminated clothing before re-use.[10]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Keep in a dark place, preferably under an inert atmosphere.[5]
-
The substance should be stored in a designated corrosives area.[10]
2-(4-Methyl-1-piperazinyl)aniline is a compound of significant interest due to its versatile role as a chemical intermediate. Its utility in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is well-established. While it offers considerable potential for research and development, its corrosive and toxic properties necessitate strict adherence to safety protocols during handling and storage. Future research may further elucidate its biological activities and expand its applications in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 180605-36-1 CAS MSDS (2-(4-Methylpiperazin-1-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. combi-blocks.com [combi-blocks.com]


